2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Description
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride is a synthetic organic compound characterized by a chlorophenyl group at the 3-position and a dimethylamino substituent on the alpha carbon of an acetic acid backbone. Its molecular formula is C₁₀H₁₄Cl₂NO₂, with a molecular weight of 252.13 g/mol.
Key structural features include:
- 3-Chlorophenyl group: Enhances lipophilicity and influences electronic properties.
- Hydrochloride salt: Improves solubility in polar solvents.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNOCYAFWOKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride, commonly referred to as a derivative of amino acids, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14ClN·HClO2
- Molecular Weight : 253.15 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Acetylcholinesterase Inhibition : Studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, which is significant in treating neurodegenerative diseases .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group may enhance its interaction with bacterial cell membranes .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various pathogens, indicating significant antibacterial activity . -
Neuroprotective Effects :
Research focusing on the structure-activity relationship (SAR) demonstrated that compounds with dimethylamino groups significantly inhibited AChE activity. The IC50 values indicated a stronger inhibitory effect on insect AChE compared to human AChE, suggesting a potential for selective neuroprotective applications . -
Anticancer Activity :
Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: C10H13Cl2NO2. Its structure includes a chlorophenyl group and a dimethylamino moiety, which enhances its solubility and reactivity in various chemical environments.
Scientific Research Applications
1. Organic Synthesis
- Reagent in Chemical Reactions : The compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthetic chemists.
2. Biochemical Studies
- Enzyme Interaction Studies : It is employed in biochemical research to investigate enzyme interactions and metabolic pathways. The compound's unique structure allows it to modulate enzyme activity, making it useful for studying metabolic processes.
3. Antimicrobial Research
- Antimicrobial Activity : Research indicates that 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
This data suggests potential for developing new antimicrobial agents based on this compound.
Medical Applications
1. Therapeutic Potential
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing promise in modulating inflammatory pathways that could benefit conditions characterized by excessive inflammation.
- Potential Drug Development : Due to its biological activity, it is being explored as a candidate for treating infections and inflammatory diseases.
2. Research Tool in Drug Discovery
- The compound is utilized in drug discovery processes, particularly in the exploration of new therapeutic agents that incorporate the dimethylamino pharmacophore.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated various synthesized derivatives of the compound, highlighting that modifications in the chlorophenyl group significantly influenced antimicrobial potency. The most potent derivatives showed activity comparable to established antibiotics.
Case Study 2: Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition capabilities of this compound concerning key metabolic enzymes involved in inflammation and pain pathways. The findings indicated that this compound could serve as a lead structure for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Phenyl Groups
2-(3-Methylphenyl)-2-(dimethylamino)acetic acid hydrochloride
- Molecular formula: C₁₁H₁₆ClNO₂
- Molecular weight : 229.70 g/mol
- Key differences : Methyl group replaces chlorine at the 3-position on the phenyl ring.
- Impact : Reduced electronegativity and altered steric effects compared to the chloro analog. This may decrease binding affinity in targets sensitive to halogen interactions .
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride
- Molecular formula: C₁₀H₁₂Cl₂FNO₂
- Molecular weight : 280.12 g/mol
- Key differences : Fluorine at the 6-position and chlorine at the 2-position create a distinct electronic profile.
- Impact : Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to the 3-chloro derivative .
Analogs with Modified Amino Groups
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride
- Molecular formula: C₈H₉Cl₂NO₂
- Molecular weight : 222.07 g/mol
- Key differences: Amino group (-NH₂) replaces dimethylamino (-N(CH₃)₂).
- Impact : Lower lipophilicity and reduced steric bulk may decrease membrane permeability but improve solubility in aqueous media .
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride
Pharmacologically Active Analogs
Cyclopentolate Hydrochloride
- Molecular formula: C₁₇H₂₅NO₃·HCl
- Molecular weight : 327.84 g/mol
- Key differences: Cyclopentyl ester linkage and dimethylamino ethyl group.
- Impact : Used clinically as a mydriatic and anticholinergic agent. The ester group and larger substituents highlight how structural modifications can confer therapeutic utility .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine and fluorine substituents modulate electron-withdrawing properties, affecting binding to targets like ion channels or enzymes .
- Synthetic Challenges : The discontinued status of the target compound () suggests challenges in synthesis or purification relative to analogs like the methylphenyl derivative .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride generally involves:
- Formation of a suitable intermediate bearing the 3-chlorophenyl group.
- Introduction of the dimethylamino substituent on the alpha carbon of the acetic acid.
- Conversion of the free acid to its hydrochloride salt form to improve stability and solubility.
This process often requires careful control of reaction conditions such as temperature, solvent choice, and pH to maximize yield and purity.
Preparation of Key Intermediates
2.1. Synthesis of 3-Chlorophenyl-Substituted Precursors
The 3-chlorophenyl moiety is typically introduced via substitution reactions on aromatic rings or by using 3-chlorophenyl-containing starting materials. For example, aromatic ketones or acids bearing the 3-chlorophenyl group can be converted into reactive intermediates through halogenation, acylation, or amide formation steps.
Introduction of Dimethylamino Group
The dimethylamino group is introduced on the alpha carbon of acetic acid derivatives by nucleophilic substitution or amidation reactions. One efficient approach is the reaction of alpha-haloacetic acid derivatives with dimethylamine or its salts under controlled conditions.
Specific Preparation Methodologies
3.1. Reaction of 2-Hydroxyethoxy-Acetic Acid Derivatives
A closely related synthetic route involves preparing 2-hydroxyethoxy-acetic acid derivatives, which are then converted to 2-chloroethoxy-acetic acid derivatives through halogenation with reagents such as thionyl chloride in the presence of catalysts and organic bases (e.g., pyridine or triethylamine). This halogenation is typically carried out in solvents like dichloromethane or toluene at temperatures between 0 and 40 °C, preferably 10 to 25 °C, for 0.2 to 4 hours. The product is purified by vacuum distillation to obtain high purity intermediates suitable for further functionalization.
3.2. Acid-Catalyzed Hydrolysis and Salt Formation
Following the introduction of the dimethylamino group, the free acid is often converted into its hydrochloride salt by treatment with concentrated hydrochloric acid. This step precipitates the hydrochloride salt, which is filtered, washed, and dried to yield the final compound with high purity. Acid catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are preferred for hydrolysis and salt formation steps.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|---|
| 1 | Halogenation of hydroxy-acetic acid derivative | Thionyl chloride, pyridine or triethylamine | 10–25 | 0.2–4 hours | Dichloromethane, toluene | Controlled addition, vacuum distillation |
| 2 | Nucleophilic substitution | Dimethylamine or dimethylamine hydrochloride | Room temperature | Variable | Polar/apolar solvents (dioxane, THF, etc.) | Reaction monitored by HPLC or NMR |
| 3 | Hydrolysis and salt formation | Concentrated hydrochloric acid | Room temperature | 1–2 hours | Water | Precipitation of hydrochloride salt |
| 4 | Purification | Filtration, washing, drying | Ambient | — | — | Ensures high purity and yield |
Analytical Monitoring and Purity Assessment
Throughout the synthesis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the structure and purity of intermediates and final products. Gas Chromatography (GC) can also be used for purity determination after extraction and isolation steps.
Research Findings and Yield Data
- The overall yield of multi-step synthesis involving halogenation, nucleophilic substitution, and hydrolysis steps can reach approximately 65–75% under optimized conditions.
- Each step typically achieves around 90% yield on average, with careful control of temperature and reaction time.
- The final hydrochloride salt exhibits improved stability and crystallinity, facilitating handling and storage.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation of hydroxy-acetic acid derivative | Thionyl chloride, pyridine/triethylamine, DCM/toluene | 10–25 °C | 85–90 | Vacuum distillation purification |
| Dimethylamino substitution | Dimethylamine hydrochloride, polar solvents | RT | 85–90 | Monitored by HPLC/NMR |
| Hydrolysis and salt formation | Concentrated HCl, aqueous medium | RT | 90 | Precipitation of hydrochloride salt |
| Final purification | Filtration, washing, drying | Ambient | — | Ensures >95% purity |
Q & A
Q. What are the key synthetic pathways for 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride?
The synthesis typically involves:
- Nucleophilic substitution : Reacting 3-chlorophenyl precursors with dimethylamine derivatives to introduce the dimethylamino group .
- Acid formation : Oxidation of intermediates (e.g., using K₂Cr₂O₇ in acidic conditions) to form the acetic acid backbone .
- Hydrochloride salt formation : Treating the free base with HCl to stabilize the compound for laboratory use .
Methodological considerations include optimizing reaction time, solvent polarity, and stoichiometry to avoid side reactions like over-oxidation or incomplete substitution.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and proton environments, FT-IR for functional group validation (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
- Chromatography : HPLC or LC-MS to assess purity (>95% is typical for research-grade material) and detect trace impurities .
- Elemental analysis : Verify molecular formula consistency (C₁₀H₁₃ClN₂O₂·HCl) .
Q. What are the primary research applications of this compound in chemical and biological studies?
- Organic synthesis : Acts as a chiral building block for pharmaceuticals due to its stereogenic center and reactive carboxylic acid group .
- Biological assays : Investigated for interactions with neurotransmitter receptors (e.g., acetylcholine analogs) given its dimethylamino moiety .
- Medicinal chemistry : Explored as a precursor for prodrugs targeting neurological disorders .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-validate NMR assignments with COSY/HSQC experiments to confirm coupling patterns and carbon-proton correlations .
- Computational modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What experimental design strategies optimize reaction yield and selectivity for this compound?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent) and identify critical parameters .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between pH and yield) to pinpoint optimal conditions .
- In-line analytics : Implement real-time monitoring (e.g., ReactIR) to track intermediate formation and adjust conditions dynamically .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key steps like nucleophilic substitution or acid formation .
- Solvent modeling : Use COSMO-RS simulations to predict solubility and solvent effects on reaction rates .
- Machine learning : Train models on existing kinetic data to forecast side reactions under untested conditions .
Q. What methodologies are recommended for studying its biological activity and mechanism of action?
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to quantify affinity for neuronal receptors .
- Cell-based models : Test cytotoxicity and uptake in neuronal cell lines, using fluorescence tagging to track subcellular localization .
- Metabolic stability : Incubate with liver microsomes to assess pharmacokinetic properties and identify potential metabolites .
Q. How can researchers address discrepancies in bioactivity data across different experimental models?
- Model standardization : Use isogenic cell lines or controlled in vitro systems to minimize genetic variability .
- Dose-response normalization : Compare EC₅₀/IC₅₀ values across studies, accounting for differences in assay sensitivity .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends .
Methodological Tables
Q. Table 1. Key Reaction Variables for Synthesis Optimization
| Parameter | Typical Range | Impact on Yield | Method for Optimization |
|---|---|---|---|
| Temperature | 60–100°C | High | RSM |
| Catalyst loading | 5–15 mol% | Moderate | DoE |
| Reaction time | 12–24 hrs | Low | Real-time monitoring |
Q. Table 2. Common Analytical Techniques for Characterization
| Technique | Data Output | Application Example |
|---|---|---|
| ¹H NMR | Chemical shifts | Confirm dimethylamino group |
| LC-MS | Purity % + [M+H]⁺ | Detect hydrolysis products |
| X-ray diffraction | Crystal structure | Resolve stereochemical ambiguity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
